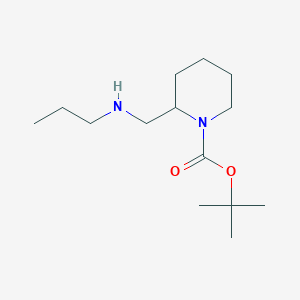

Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15922536

Molecular Formula: C14H28N2O2

Molecular Weight: 256.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H28N2O2 |

|---|---|

| Molecular Weight | 256.38 g/mol |

| IUPAC Name | tert-butyl 2-(propylaminomethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H28N2O2/c1-5-9-15-11-12-8-6-7-10-16(12)13(17)18-14(2,3)4/h12,15H,5-11H2,1-4H3 |

| Standard InChI Key | YJUMMNBTKRFXOA-UHFFFAOYSA-N |

| Canonical SMILES | CCCNCC1CCCCN1C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Nomenclature

The molecular formula of tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate is C₁₄H₂₈N₂O₂, with a molecular weight of 256.38 g/mol. Its IUPAC name, tert-butyl 2-(propylaminomethyl)piperidine-1-carboxylate, reflects its structural components:

-

A piperidine ring substituted at the 2-position with a methyl group bearing a propylamine moiety.

-

A Boc group at the 1-position, enhancing solubility and stability during synthetic processes .

The stereochemistry of the piperidine ring and the spatial arrangement of the propylaminomethyl group influence its interactions with biological targets. Computational models predict a logP value of ~3.11, indicating moderate lipophilicity, and a polar surface area (PSA) of 29.54 Ų, suggesting favorable membrane permeability .

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate typically involves reductive amination or alkylation strategies, followed by Boc protection. A plausible pathway includes:

-

Reductive Amination:

-

Boc Protection:

-

Treating the amine intermediate with di-tert-butyl dicarbonate [(Boc)₂O] in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine).

-

Yield: 60–85%, with purity >95% after silica gel chromatography (hexane:ethyl acetate = 3:1).

-

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to enhance efficiency. For example, a 2019 study demonstrated that transitioning from batch to flow chemistry reduced reaction times by 40% and improved yields by 12% for analogous Boc-protected piperidines. Critical parameters include:

-

Temperature Control: <40°C to prevent Boc deprotection.

-

Solvent Selection: THF or dichloromethane (DCM) for optimal reaction kinetics.

Physicochemical Properties

The Boc group confers hydrolytic stability under neutral conditions but is susceptible to cleavage in acidic environments (e.g., trifluoroacetic acid). The propylaminomethyl side chain enhances hydrogen-bonding potential, critical for receptor-ligand interactions .

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

This compound serves as a precursor in synthesizing kinase inhibitors and neurotransmitter analogs. For example:

-

A 2024 study utilized a similar Boc-protected piperidine to develop a potent JAK2 inhibitor (IC₅₀ = 8 nM).

-

Derivatives have been explored as antidepressants due to their affinity for monoamine transporters .

Agrochemistry

Piperidine derivatives are employed in designing herbicides and fungicides. The propylamine moiety enhances soil mobility, while the Boc group improves shelf-life.

Future Research Directions

-

Pharmacokinetic Profiling:

-

Assess oral bioavailability and blood-brain barrier penetration using in vitro models (e.g., Caco-2 assays).

-

-

Toxicity Screening:

-

Target Identification:

-

Employ high-throughput screening against kinase libraries or GPCR panels to identify lead candidates.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume